![molecular formula C7H3ClFNO4 B6153769 5-chloro-4-fluoro-2-nitrobenzoic acid CAS No. 138762-97-7](/img/structure/B6153769.png)
5-chloro-4-fluoro-2-nitrobenzoic acid
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Description
5-chloro-4-fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It has an average mass of 219.554 Da and a monoisotopic mass of 218.973465 Da .
Synthesis Analysis
The synthesis of 5-chloro-4-fluoro-2-nitrobenzoic acid involves a nitration process of 2-chloro-4-fluorobenzoic acid . The reaction takes place in sulfuric acid, by the addition of nitric acid . The reaction leads to a mixture of isomers, i.e., mononitration occurs at positions 5 or 3 of the aromatic ring .Molecular Structure Analysis
The molecular structure of 5-chloro-4-fluoro-2-nitrobenzoic acid consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-4-fluoro-2-nitrobenzoic acid include an average mass of 219.554 Da and a monoisotopic mass of 218.973465 Da .Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
5-Chloro-4-fluoro-2-nitrobenzoic acid is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.
Synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide
This compound is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . This specific compound has potential applications in the medical field.
Inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK)
It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . These inhibitors have potential therapeutic applications in diseases such as cancer and inflammatory disorders.
Reactions at the Benzylic Position
5-Chloro-4-fluoro-2-nitrobenzoic acid can undergo reactions at the benzylic position . These reactions can be used to synthesize a variety of other compounds, expanding its utility in chemical synthesis.
Synthesis of Dibenz [ b,f ]oxazepin-11 (10 H)-ones
2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz [ b,f ]oxazepin-11 (10 H)-ones . These compounds have potential applications in medicinal chemistry.
Nucleophilic Aromatic Substitution Reactions
This compound can undergo nucleophilic aromatic substitution reactions . This property makes it useful in the synthesis of a wide range of other compounds.
properties
IUPAC Name |
5-chloro-4-fluoro-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQPHIBSUVTKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741594 |
Source
|
Record name | 5-Chloro-4-fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoro-2-nitrobenzoic acid | |
CAS RN |
138762-97-7 |
Source
|
Record name | 5-Chloro-4-fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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